N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a triazole-based acetamide derivative characterized by:
- A 4-methoxyphenyl group attached to the acetamide nitrogen.
- A 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole core linked via a sulfanyl bridge to the acetamide.
Pyrazine, a six-membered heterocycle with two nitrogen atoms, distinguishes this compound from analogs with pyridine, furan, or other substituents. The 4-methoxy group on the phenyl ring may enhance solubility and influence bioactivity through electronic effects .
Properties
Molecular Formula |
C16H16N6O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N6O2S/c1-22-15(13-9-17-7-8-18-13)20-21-16(22)25-10-14(23)19-11-3-5-12(24-2)6-4-11/h3-9H,10H2,1-2H3,(H,19,23) |
InChI Key |
GPNITLJDPXHFOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the pyrazinyl group: This step often involves a nucleophilic substitution reaction where a pyrazine derivative is introduced.
Introduction of the methoxyphenyl group: This can be done through an electrophilic aromatic substitution reaction.
Formation of the sulfanylacetamide linkage: This step involves the reaction of a thiol with an acylating agent to form the desired sulfanylacetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes can be utilized in the development of new materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
a) Pyrazine vs. Pyridine/Furan Substituents
- Pyridine Analogs: N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces pyrazine with pyridine. VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) () demonstrates that pyridine-based triazoles can act as potent insect olfactory receptor (Orco) agonists, suggesting pyrazine analogs may exhibit similar or enhanced activity due to stronger electronic interactions .
- Furan Analogs: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () show anti-exudative activity comparable to diclofenac sodium. The furan ring’s oxygen atom introduces distinct solubility and hydrogen-bonding capabilities compared to pyrazine .
b) Triazole Methylation and Alkylation
- 4-Methyl Group : The target compound’s 4-methyl group on the triazole ring may sterically hinder interactions with hydrophobic pockets in enzymes or receptors. In contrast, OLC-12 () features a 4-ethyl group, which could enhance lipophilicity and membrane permeability .
Key Observations:
Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) on the aryl ring exhibit enhanced antimicrobial and antioxidant activities (e.g., KA3 in ) .
Methoxy vs. Ethoxy Groups : The 4-methoxy group in the target compound may improve solubility compared to ethyl or propyl substituents () but could reduce membrane penetration efficiency .
Anti-Inflammatory Potential: Furan-based analogs () demonstrate significant anti-exudative activity (42–58% inhibition), suggesting the target compound’s pyrazine moiety could be explored for similar applications .
Biological Activity
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C17H17N5O2S
- Molecular Weight : 341.41 g/mol
The presence of the triazole ring and the sulfanyl group are significant for its biological interactions, particularly in targeting specific enzymes and receptors.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives, including those similar to this compound:
- Mechanism of Action : Triazole compounds often inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. The introduction of various substituents can enhance their binding affinity to this target .
- In Vitro Studies : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against a range of bacteria, including E. coli, S. aureus, and P. aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL for some derivatives .
- Comparative Analysis : In a comparative study, compounds with similar structures showed MIC values comparable to established antibiotics like ceftriaxone, indicating that this compound could be a candidate for further development as an antibacterial agent .
Anticancer Activity
The compound's potential anticancer properties have also been explored:
- Cell Line Studies : In vitro assays on various cancer cell lines have indicated that triazole derivatives can induce apoptosis and inhibit cell proliferation. Specific derivatives have shown efficacy against breast cancer and leukemia cell lines, suggesting a broad spectrum of anticancer activity .
- Mechanistic Insights : The anticancer mechanisms are believed to involve the modulation of multiple signaling pathways related to cell survival and apoptosis. Some studies suggest that triazole compounds may affect the expression of genes involved in these processes .
Summary of Findings
| Activity Type | Target Organisms/Cells | MIC Values (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 0.12 - 1.95 | |
| Anticancer | Various cancer cell lines | Varies |
Case Study 1: Antibacterial Efficacy
A study focused on synthesizing new triazole derivatives revealed that modifications on the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria. The most effective compound demonstrated an MIC comparable to traditional antibiotics, highlighting the importance of structural optimization in drug design .
Case Study 2: Anticancer Potential
In another investigation, researchers screened a library of triazole compounds against multicellular spheroids representing tumor microenvironments. The results indicated that certain derivatives not only inhibited tumor growth but also reduced metastasis in preclinical models, suggesting their potential for therapeutic use in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
